molecular formula C4H3Br2N3 B1394299 3,6-Dibromopyrazin-2-amine CAS No. 957230-70-5

3,6-Dibromopyrazin-2-amine

Cat. No. B1394299
CAS RN: 957230-70-5
M. Wt: 252.89 g/mol
InChI Key: ZEDFFSRZLCREEN-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazin-2-amine is a chemical compound with the molecular formula C4H3Br2N3 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3,6-Dibromopyrazin-2-amine involves the reaction of 3,6-dibromo-pyrazine-2-carboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol . The reaction mixture is stirred at reflux for 18 hours and then quenched with water .


Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dibromopyrazin-2-amine . The InChI code is 1S/C4H3Br2N3/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,7,9) . The canonical SMILES structure is C1=C (N=C (C (=N1)Br)N)Br .


Chemical Reactions Analysis

The reaction conditions for the synthesis of 3,6-Dibromopyrazin-2-amine involve refluxing for 18 hours and quenching with water . The crude residue is purified by SiO2 chromatography .


Physical And Chemical Properties Analysis

The molecular weight of 3,6-Dibromopyrazin-2-amine is 252.89 g/mol . It has a density of 2.3±0.1 g/cm3, a boiling point of 313.9±37.0 °C at 760 mmHg, and a flash point of 143.6±26.5 °C . It has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and no freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

3,6-Dibromopyrazin-2-amine, as a derivative of 2-Aminopyridines, has significant chemical and biological relevance. Bolliger et al. (2011) emphasized that 2-Aminopyridines are crucial in the synthesis of bioactive natural products and medicinally important compounds. They highlighted the synthesis of 6-bromopyridine-2-amines, including 3,6-Dibromopyrazin-2-amine, using reactions between 2,6-dibromopyridine and various amines, which are then used for subsequent C-C cross-coupling reactions. This demonstrates the compound's role in complex chemical syntheses (Bolliger, Oberholzer, & Frech, 2011).

Catalysis

A study by Ji, Li, and Bunnelle (2003) on the amination of polyhalopyridines, including 2,5-dibromopyridine, highlights the potential catalytic applications of related compounds. They observed a high yield and chemoselectivity in the formation of aminated products, indicating the potential use of 3,6-Dibromopyrazin-2-amine in catalytic processes (Ji, Li, & Bunnelle, 2003).

Antibacterial Applications

Frolova et al. (2011) described the multicomponent synthesis of novel heterocyclic compounds using amines, which included derivatives similar to 3,6-Dibromopyrazin-2-amine. These compounds displayed notable antibacterial activities, suggesting possible applications of 3,6-Dibromopyrazin-2-amine in developing new antibacterial agents (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).

Inhibitory Effects

Chetouani et al. (2005) studied the inhibitory effects of bipyrazolic compounds on the corrosion of pure iron in acidic media. Their work, though not directly on 3,6-Dibromopyrazin-2-amine, implicates the potential of similar compounds in corrosion inhibition, which could extend to 3,6-Dibromopyrazin-2-amine (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

3,6-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDFFSRZLCREEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679633
Record name 3,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromopyrazin-2-amine

CAS RN

957230-70-5
Record name 3,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide (2.59 mL, 12 mmol) and triethylamine (1.67 mL, 12 mmol) are added to a solution of 3,6-dibromo-pyrazin-2-carboxylic acid (3.52 g, 12 mmol) in t-butanol (90 mL). The reaction is heated at reflux for 18 hours. The reaction is quenched with water, then concentrated in vacuo and taken up in DCM. The organic solution is washed with water and 1N NaOH, dried over MgSO4 and concentrated in vacuo. The resultant solid is filtered through a pad of silica using EtOAc, then concentrated and TFA:DCM (4:1, 12 mL) is added to the solid and stirred for 30 min. The solution is concentrated in vacuo then neutralised with 1N NaOH and extracted with DCM. The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo to give the product. 1H NMR (250 MHz, DMSO-d6) δ(ppm) 7.25 (br s, 2H), 7.68 (s, 1H); m/z (APCI) 254 (M+H)+; m.p 135-139° C.
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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